molecular formula C9H11ClN2O2 B14489753 3-Acetyl-1-(2-amino-2-oxoethyl)pyridin-1-ium chloride CAS No. 64881-12-5

3-Acetyl-1-(2-amino-2-oxoethyl)pyridin-1-ium chloride

Cat. No.: B14489753
CAS No.: 64881-12-5
M. Wt: 214.65 g/mol
InChI Key: YTOVMNOUJJVHLM-UHFFFAOYSA-N
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Description

3-Acetyl-1-(2-amino-2-oxoethyl)pyridin-1-ium chloride: is a chemical compound with a unique structure that includes a pyridinium ring substituted with an acetyl group and an amino-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(2-amino-2-oxoethyl)pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with acetylating agents and amino-oxoethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to heating and stirring to ensure complete reaction. The product is typically purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(2-amino-2-oxoethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetyl and amino-oxoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted pyridinium derivatives.

Scientific Research Applications

3-Acetyl-1-(2-amino-2-oxoethyl)pyridin-1-ium chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(2-amino-2-oxoethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Acetylpyridine: A simpler analog with only an acetyl group on the pyridine ring.

    1-(2-Amino-2-oxoethyl)pyridinium: Lacks the acetyl group but contains the amino-oxoethyl group.

    Pyridinium Chloride Derivatives: Various derivatives with different substituents on the pyridinium ring.

Uniqueness

3-Acetyl-1-(2-amino-2-oxoethyl)pyridin-1-ium chloride is unique due to the presence of both acetyl and amino-oxoethyl groups on the pyridinium ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

64881-12-5

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-(3-acetylpyridin-1-ium-1-yl)acetamide;chloride

InChI

InChI=1S/C9H10N2O2.ClH/c1-7(12)8-3-2-4-11(5-8)6-9(10)13;/h2-5H,6H2,1H3,(H-,10,13);1H

InChI Key

YTOVMNOUJJVHLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C[N+](=CC=C1)CC(=O)N.[Cl-]

Origin of Product

United States

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